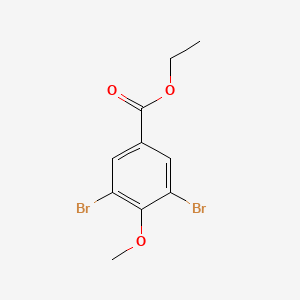

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a chemical compound with various uses in scientific experiments and industries. It has a molecular formula of C10H10Br2O3 and a molecular weight of 337.99 g/mol .

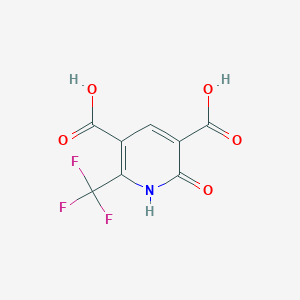

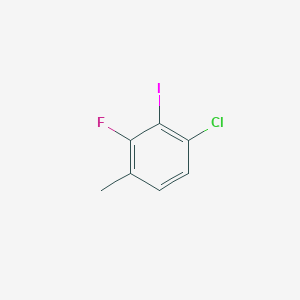

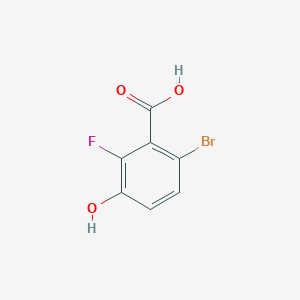

Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester consists of a benzoic acid core with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position . The ethyl ester group is attached to the carboxylic acid group .Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a valuable building block in organic synthesis . It can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Complex Molecules

This compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules with potential applications in medicinal chemistry and drug discovery .

Reactions at the Benzylic Position

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Synthesis of Basic Esters

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . While not directly related to the compound , this research indicates potential pathways for the synthesis of similar compounds using 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester.

Production of 4-Hydroxy-3,5-Di-Pyridin-2-Yl-Benzoic Acid Methyl Ester

Methyl 3,5-dibromo-4-hydroxybenzoate, a compound similar to 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester . This suggests that the compound could potentially be used in a similar manner.

Synthesis of Other Benzoic Acid Derivatives

3,5-Dibromobenzoic acid, another compound similar to 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, has been used for the synthesis of various benzoic acid derivatives . This includes (+)-menthyl 3,5-dibromobenzoate, di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate, and (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate . This suggests potential applications of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester in the synthesis of similar compounds.

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species interacts with the compound, leading to the formation of new products .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant . It’s also suggested to be an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .

Result of Action

Similar compounds are known to cause changes at the cellular level, potentially influencing cell signaling, enzyme activity, and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

Propiedades

IUPAC Name |

ethyl 3,5-dibromo-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTIERVSMAVVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)